molecular formula C13H13ClN2 B13314554 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B13314554
M. Wt: 232.71 g/mol
InChI Key: CNFAWBMMJWHMEU-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is an organic compound that features a chloro-substituted aniline ring with a methyl group and a pyridin-3-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloro-5-methylaniline with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methyl-N-(pyridin-2-ylmethyl)aniline
  • 2-Chloro-5-methyl-N-(pyridin-4-ylmethyl)aniline
  • 2-Chloro-4-methyl-N-(pyridin-3-ylmethyl)aniline

Uniqueness

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chloro and methyl groups, along with the pyridin-3-ylmethyl substituent, influences its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Biological Activity

2-Chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chloro-5-methyl aniline with pyridin-3-ylmethyl chloride under basic conditions. The resulting compound features a chloro group at the second position, a methyl group at the fifth position, and a pyridine moiety attached via an N-methyl linkage.

Table 1: Structural Data

PropertyValue
Molecular FormulaC12H12ClN
Molecular Weight219.68 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds containing pyridine and aniline functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines, including HeLa and MCF7.

  • In Vitro Studies :
    • A study reported that compounds with similar structures displayed IC50 values ranging from 10 to 30 µM against HeLa cells, indicating moderate cytotoxicity .
    • Another research highlighted that modifications in the pyridine ring significantly affected the anticancer activity, suggesting a strong SAR correlation .

Antimicrobial Properties

Pyridine derivatives are also known for their antimicrobial activities. In vitro assays have shown that compounds like this compound possess antibacterial effects against Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • The compound demonstrated minimum inhibitory concentrations (MICs) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Chloro Group : Enhances lipophilicity and may facilitate interaction with biological membranes.
  • Pyridine Ring : Contributes to binding affinity with various biological targets, including enzymes and receptors involved in cancer progression.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of Methyl GroupIncreased potency
Substitution on PyridineAltered selectivity
Variation in HalogenChanges in lipophilicity

Case Studies

  • Case Study on Anticancer Activity :
    A series of derivatives were synthesized, including variations of this compound, which were tested against multiple cancer cell lines. The results indicated that specific substitutions on the aniline moiety resulted in enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM in MCF7 cells .
  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antibacterial efficacy of several pyridine derivatives, including our compound of interest. The results confirmed significant activity against both Gram-positive and Gram-negative strains, with the compound exhibiting a broad spectrum of antimicrobial action .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

2-chloro-5-methyl-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13ClN2/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3

InChI Key

CNFAWBMMJWHMEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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